![molecular formula C22H30ClN5O2S B2523475 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1190023-23-4](/img/structure/B2523475.png)
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . The synthesis begins with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .
Chemical Reactions Analysis
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazoles: Known for their larvicidal and adulticidal activities against Aedes aegypti.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibiting antibacterial properties.
Benzothiazole-based anti-tubercular compounds: Showing potent inhibition against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S.ClH/c1-4-26-11-8-18(24-26)21(28)27(10-5-9-25-12-14-29-15-13-25)22-23-19-16(2)6-7-17(3)20(19)30-22;/h6-8,11H,4-5,9-10,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQOXHWKAPGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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